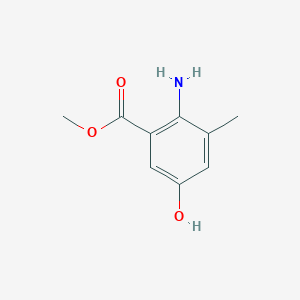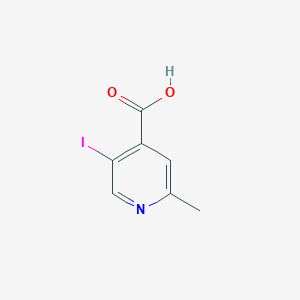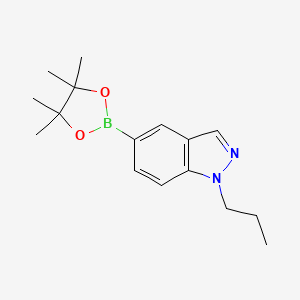![molecular formula C9H15NO2 B11763091 (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11763091.png)
(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid is a chiral bicyclic amino acid. This compound is characterized by its rigid bicyclic structure, which imparts unique chemical and physical properties. It is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid typically involves the use of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate as a starting material. The synthetic route includes several key steps:
Reductive Amination: This step involves the conversion of the carbonyl group to an amine using a reducing agent.
Basic Configuration Inversion: This step is crucial for obtaining the desired stereochemistry.
Hydrogenation: This step removes any protecting groups to yield the final product
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing production costs. The process typically involves large-scale reductive amination and hydrogenation reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction is often used to convert carbonyl groups to alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding interactions, which can modulate the activity of the target molecule. This compound can influence various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid: This compound has a similar structure but different stereochemistry.
8-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure but shares some chemical properties.
2-Azabicyclo[3.2.1]octane:
Uniqueness
The unique stereochemistry of (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid imparts distinct chemical and physical properties, making it valuable for specific applications where precise molecular interactions are required. Its rigid structure and chiral nature make it a versatile building block in organic synthesis and drug design .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(2S,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-8-6-3-1-5(2-4-6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7-,8+/m0/s1 |
InChI Key |
NVRDCPXNFPLOAM-RLXKETGRSA-N |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@@H]2N)C(=O)O |
Canonical SMILES |
C1CC2CCC1C(C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B11763010.png)






![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11763058.png)

![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763066.png)




